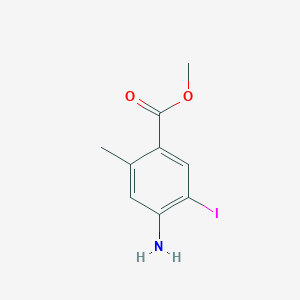

Methyl 4-amino-5-iodo-2-methylbenzoate

Description

Methyl 4-amino-5-iodo-2-methylbenzoate (CAS: 89976-27-2) is a substituted benzoate ester featuring an amino group at position 4, an iodine atom at position 5, and a methyl ester at position 2 of the benzene ring. This compound is utilized in pharmaceutical and agrochemical research due to its structural versatility, enabling derivatization for bioactive molecule development. It is commercially available in quantities ranging from 100 mg to 1 g, with prices reflecting its specialized applications (e.g., 1g costs €157) .

For example, methyl 4-formyl benzoate and substituted phenylenediamines are common precursors in related benzimidazole syntheses . Additionally, acetylation and halogenation reactions using reagents like Na₂S₂O₅ or acetic acid are typical for introducing functional groups in benzoate derivatives .

Propriétés

IUPAC Name |

methyl 4-amino-5-iodo-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-5-3-8(11)7(10)4-6(5)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEROLPZUGANXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661024 | |

| Record name | Methyl 4-amino-5-iodo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672293-33-3 | |

| Record name | Methyl 4-amino-5-iodo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-iodo-2-methylbenzoate typically involves the iodination of a precursor compound, followed by esterification. One common method involves the iodination of 4-amino-2-methylbenzoic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 4-amino-5-iodo-2-methylbenzoic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-amino-5-iodo-2-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.

Oxidation Products: Nitro derivatives are common products of oxidation reactions.

Hydrolysis Products: The hydrolysis of the ester group yields 4-amino-5-iodo-2-methylbenzoic acid.

Applications De Recherche Scientifique

Methyl 4-amino-5-iodo-2-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of Methyl 4-amino-5-iodo-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The iodine atom and amino group play crucial roles in its reactivity and interactions with molecular targets .

Comparaison Avec Des Composés Similaires

Structural Analogues and Similarity Scores

The compound shares structural motifs with several benzoate esters, as highlighted by similarity scores (0.75–0.94) derived from CAS database comparisons :

| Compound Name | CAS Number | Key Substituents | Similarity Score | Key Differences |

|---|---|---|---|---|

| Methyl 2-methyl-5-nitrobenzoate | 610-22-0 | -NO₂ at C5, -CH₃ at C2 | 0.78 | Nitro group replaces amino and iodine |

| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 20896-27-9 | -Cl at C5, -OCH₃ at C2, -NHCOCH₃ at C4 | 0.76 | Chloro and methoxy substituents |

| Methyl 4-amino-5-bromo-2-methoxybenzoate | 791098-21-0 | -Br at C5, -OCH₃ at C2 | 0.86 | Bromine replaces iodine; methoxy at C2 |

| Methyl 4-amino-5-iodo-2-methoxybenzoate | 630384-36-0 | -OCH₃ at C2 | 0.75 | Methoxy instead of methyl at C2 |

| Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | 1119455-01-4 | -SCH₂CH₃ at C5, -OCH₃ at C2 | 0.79 | Ethylthio replaces iodine |

Key Observations :

- Electrophilic Substitution Reactivity: The iodine atom in Methyl 4-amino-5-iodo-2-methylbenzoate enhances electrophilic aromatic substitution (EAS) reactivity compared to bromo or chloro analogues, making it a preferred intermediate in radioimaging or cross-coupling reactions .

Physicochemical Properties

- Solubility: The iodine atom likely reduces aqueous solubility compared to nitro or methoxy derivatives, favoring organic solvents like DMF or methanol .

- Thermal Stability : Methyl esters generally exhibit lower melting points than their carboxylic acid counterparts, but iodine’s heavy atom effect may increase crystalline stability .

Activité Biologique

Methyl 4-amino-5-iodo-2-methylbenzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound is characterized by:

- Molecular Formula : C9H10INO2

- Molecular Weight : 273.09 g/mol

- Structure : It contains an amino group at the 4-position, an iodine atom at the 5-position, and a methyl group at the 2-position of the benzoate ring.

The biological activity of this compound is influenced by its structural components:

- Iodine Atom : The presence of iodine may enhance lipophilicity and influence receptor binding.

- Amino Group : This functional group can participate in hydrogen bonding, enhancing interactions with biological targets.

These characteristics suggest that the compound may interact with various molecular targets, including enzymes and receptors, potentially modulating their activity.

Biological Activities

Research indicates several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially offering therapeutic applications against bacterial infections.

- Anticancer Potential : Compounds in this class have been explored for their ability to inhibit cancer cell proliferation, with some derivatives showing significant cytotoxicity against various cancer cell lines.

Study Overview

A series of studies have investigated the biological activities of this compound and related compounds. The following table summarizes key findings:

Detailed Findings

- Antimicrobial Activity : In a study focusing on antimicrobial effects, this compound demonstrated effective inhibition against a range of Gram-positive bacteria, with an IC50 value of approximately 20.3 µM. This suggests potential as a lead compound for developing new antibiotics.

- Anticancer Properties : Another investigation revealed that a closely related compound exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value of 15.7 µM. This indicates the potential for further exploration in cancer therapeutics.

- Enzyme Inhibition : Research also highlighted the ability of similar compounds to inhibit specific enzymes involved in metabolic pathways, with IC50 values around 12.5 µM. This could pave the way for developing enzyme inhibitors as therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.